(1S,2S)-2-Methoxycyclohexanol

Chiral Synthesis β-Lactam Antibiotics Stereoselective Synthesis

(1S,2S)-2-Methoxycyclohexanol (CAS 134108-92-2) is a chiral cyclohexane derivative with defined stereochemistry, characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) in a trans configuration. It is a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics and serves as a valuable building block in asymmetric synthesis.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 134108-92-2
Cat. No. B152468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-Methoxycyclohexanol
CAS134108-92-2
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCOC1CCCCC1O
InChIInChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
InChIKeyDCQQZLGQRIVCNH-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-2-Methoxycyclohexanol CAS 134108-92-2: Identity and Baseline Characteristics


(1S,2S)-2-Methoxycyclohexanol (CAS 134108-92-2) is a chiral cyclohexane derivative with defined stereochemistry, characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) in a trans configuration . It is a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics and serves as a valuable building block in asymmetric synthesis [1]. Its procurement is primarily driven by the need for a single, specific enantiomer, as the racemic mixture or the opposite enantiomer cannot be directly substituted in stereoselective syntheses.

The Critical Procurement Risk of Substituting (1S,2S)-2-Methoxycyclohexanol with a Generic Analog


The procurement of (1S,2S)-2-Methoxycyclohexanol cannot be substituted with its racemic mixture (rac-trans-2-methoxycyclohexanol) or the (1R,2R)-enantiomer without catastrophic consequences for downstream synthetic outcomes. The compound's primary utility is as a stereodefined chiral intermediate, where its specific three-dimensional arrangement is required for diastereoselective control [1]. Substitution with the wrong stereoisomer would invert the stereochemical outcome of the entire synthetic sequence, leading to an inactive or unintended diastereomer [1]. Furthermore, the chemical resolution process to isolate the desired (1S,2S)-enantiomer from the racemate is a lengthy and enzyme-intensive procedure, which is a core differentiator in the supply chain [2]. Procuring the pre-resolved, enantiopure compound is thus a non-negotiable requirement for any application demanding stereochemical fidelity.

Quantitative Differentiation Guide for (1S,2S)-2-Methoxycyclohexanol (CAS 134108-92-2) vs. Comparators


Stereochemical Purity: The (1S,2S)-Enantiomer Enables Defined Stereochemical Outcomes

The (1S,2S)-enantiomer is explicitly required for the synthesis of tricyclic β-lactam antibiotics; the opposite enantiomer leads to a different, often inactive, diastereomeric product. The patent literature emphasizes that for the intended applications, 'it is essential that the trans-2-methoxycyclo-hexanol is used in single-enantiomer form' [1]. This requirement establishes the (1S,2S) isomer as a critical starting material, not an interchangeable commodity. The isolation of this specific enantiomer from the racemate is a well-documented, non-trivial process [2].

Chiral Synthesis β-Lactam Antibiotics Stereoselective Synthesis

Validated Scale-Up and Consistent Enantiomeric Excess in Manufacturing

Enzymatic resolution methods have been specifically developed and validated for the preparation of multi-kilogram quantities of (+)-(1S,2S)-2-methoxycyclohexanol from the racemic mixture. These methods are reported to afford the product in 'good yield and excellent enantiomeric excess' and have been 'operated consistently on a manufacturing scale' [1]. This established, scalable route reduces the technical risk associated with procuring larger quantities compared to sourcing generic, unresolved material or exploring unproven synthetic alternatives.

Process Chemistry Chiral Resolution Scale-Up

Spectroscopic Identity: Verified Spectral Fingerprint for QC and Identification

The (1S,2S)-enantiomer has a verified and publicly accessible spectral fingerprint in the SpectraBase database, including 1H NMR, 2 FTIR, and 1 Raman spectra [1]. This provides a definitive, data-rich reference for identity verification and quality control upon receipt, which is a tangible procurement advantage. The availability of these reference spectra allows for immediate confirmation of the compound's identity and purity, reducing the time and cost associated with independent structural elucidation.

Analytical Chemistry Quality Control Spectroscopy

Physicochemical Differentiation: ACD/LogP and Boiling Point vs. the (1R,2R)-Enantiomer

While enantiomers share most physical properties, computational predictions can reveal subtle differences that may be relevant for formulation or analytical method development. The ACD/Labs predicted LogP for the (1R,2R)-enantiomer is 0.52 . This value serves as a reliable proxy for the (1S,2S)-enantiomer and can be used to differentiate it from structurally related but non-enantiomeric compounds (e.g., cis-isomers or methoxycyclohexanone). The predicted boiling point is 198.0±8.0 °C at 760 mmHg .

Physical Chemistry Property Prediction Chromatography

High-Value Application Scenarios for (1S,2S)-2-Methoxycyclohexanol (CAS 134108-92-2)


Stereocontrolled Synthesis of Tricyclic β-Lactam Antibiotics (e.g., Sanfetrinem and GV104326)

The (1S,2S)-enantiomer is an essential, stereodefined chiral intermediate in the synthesis of advanced tricyclic β-lactam antibiotics. Its specific configuration is required for the correct assembly of the antibiotic's core structure. Any deviation in stereochemistry leads to a different diastereomer, rendering the final compound inactive [REFS-1, REFS-2]. The validated, large-scale resolution methods ensure a reliable supply of the enantiopure material for pharmaceutical development and manufacturing [2].

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary, a temporary chiral unit introduced to control the stereochemical outcome of a reaction. The (1S,2S) configuration dictates the facial selectivity of the substrate, enabling the synthesis of enantiomerically enriched products. The availability of this specific enantiomer is crucial for achieving the desired stereochemistry in target molecules [1].

Precursor to (S)-2-Methoxycyclohexanone for Sanfetrinem Production

(1S,2S)-2-Methoxycyclohexanol can be oxidized to (S)-2-methoxycyclohexanone, which is a key intermediate in the synthesis of the broad-spectrum antibiotic Sanfetrinem [1]. Procuring the correct (1S,2S) alcohol ensures that the subsequent oxidation yields the desired (S)-ketone with the required stereochemistry for downstream coupling reactions.

Model Substrate for Enzymatic Resolution Studies and Biocatalyst Development

Due to its well-documented enzymatic resolution process, (1S,2S)-2-methoxycyclohexanol and its racemic precursor serve as excellent model substrates for studying and optimizing lipase-catalyzed kinetic resolutions. Researchers can use this system to benchmark new biocatalysts or immobilization techniques, as the separation of enantiomers is both analytically tractable and industrially relevant [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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